molecular formula C10H14O B1583350 4-Isopropylanisole CAS No. 4132-48-3

4-Isopropylanisole

Cat. No.: B1583350
CAS No.: 4132-48-3
M. Wt: 150.22 g/mol
InChI Key: JULZQKLZSNOEEJ-UHFFFAOYSA-N
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Description

4-Isopropylanisole, also known as 1-methoxy-4-(propan-2-yl)benzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, where the methoxy group is substituted at the para position with an isopropyl group. This compound is known for its pleasant aroma and is often used in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride or zeolites can facilitate the alkylation reaction, making the process more efficient and cost-effective .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or phenols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 4-isopropylphenol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to olfactory receptors and sensory perception.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of fragrances and flavoring agents.

Mechanism of Action

The primary mechanism of action of 4-Isopropylanisole involves its interaction with olfactory receptors in the nose. Upon binding to these receptors, it triggers a cascade of signaling events that result in the perception of its characteristic scent. This process involves the activation of neural pathways responsible for processing and interpreting olfactory stimuli .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both methoxy and isopropyl groups provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

1-methoxy-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULZQKLZSNOEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194292
Record name p-Isopropylanisole
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4132-48-3
Record name 4-Isopropylanisole
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Record name 4-Isopropylanisole
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Record name p-Isopropylanisole
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Record name p-isopropylanisole
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Record name 4-ISOPROPYLANISOLE
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Synthesis routes and methods

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0364 g (0.061 mmol) (S,S)-ethylene-1,2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2×~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.075 mL, 1.58 M in hexanes, 0.118 mmol, 1.94 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.017 mL, 0.133 mmol, 2.4 equiv) and 0.189 g (1.17 mmol, 19.2 equiv) E-2-(4-methoxyphenyl)-2-butene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2100 psig with hydrogen and placed in an oil bath at 69° C. The reaction mixture was allowed to stir for 65 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.133g (0.811 mmol, 69%) of 2-(4-methoxyphenyl)propane with an ee of 96.2%.
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step Two
Quantity
0.017 mL
Type
reactant
Reaction Step Three
Quantity
0.189 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Isopropylanisole particularly reactive in nitration reactions?

A1: Research has shown that this compound exhibits high reactivity towards nitration, occurring at or near the encounter rate with the nitronium ion. [] This heightened reactivity is attributed to the electron-donating nature of both the methoxy (-OCH3) and isopropyl (-CH(CH3)2) substituents, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. []

Q2: What is "nitrodeisopropylation", and how does it relate to this compound?

A2: Nitrodeisopropylation is an intriguing phenomenon observed during the nitration of this compound and similar compounds. [] It involves the unexpected loss of the isopropyl group during the reaction. Studies suggest that this process occurs through the formation of a Wheland intermediate (arenium ion) at the carbon bearing the isopropyl group. [] This intermediate then undergoes decomposition, leading to the expulsion of the isopropyl group and the formation of nitro-substituted products.

Q3: Beyond nitration, what other interesting reactivity has been observed with this compound?

A3: this compound has demonstrated the ability to undergo selective aliphatic hydrogen exchange. [, ] Treatment with deuterated trifluoroacetic acid leads to the exchange of not only aromatic hydrogens but also, notably, the methyl hydrogens of the isopropyl group. [] This selective exchange offers intriguing possibilities for isotopic labelling and provides insights into the reactivity of seemingly unreactive C-H bonds.

Q4: Have there been any investigations into using electrochemical methods to modify this compound?

A4: Yes, researchers have explored the electrochemical oxidation of this compound in trifluoroacetic acid. [] While the specific details of product formation and mechanism were not extensively discussed in the provided abstracts, this line of investigation highlights the potential for utilizing electrochemistry to achieve further selective transformations of this compound.

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